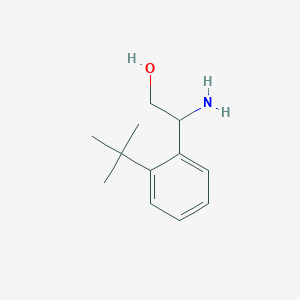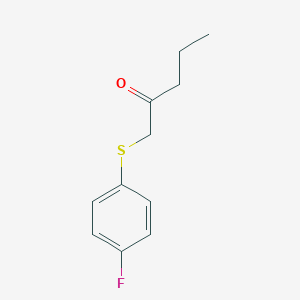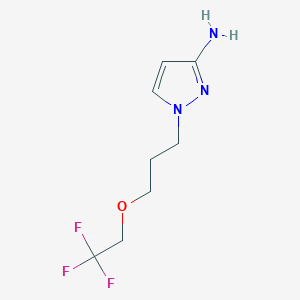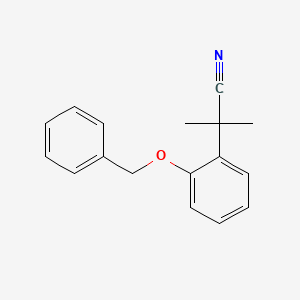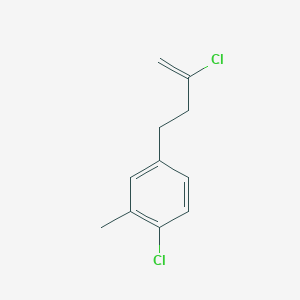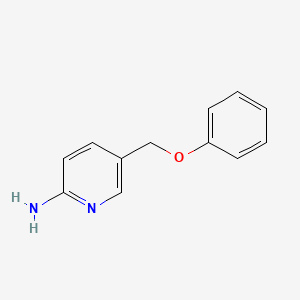
5-(Phenoxymethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Phenoxymethyl)pyridin-2-amine is an organic compound with the chemical formula C12H12N2O. It appears as a white to light beige powder and is known for its unique chemical and physical properties
Métodos De Preparación
The synthesis of 5-(Phenoxymethyl)pyridin-2-amine involves several steps. One common method includes the reaction of 2-chloropyridine with phenol in the presence of a base to form 2-phenoxypyridine. This intermediate is then subjected to further reactions to introduce the amine group at the 2-position of the pyridine ring . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
5-(Phenoxymethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the phenoxymethyl group can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-(Phenoxymethyl)pyridin-2-amine has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(Phenoxymethyl)pyridin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
5-(Phenoxymethyl)pyridin-2-amine can be compared with other similar compounds such as:
2-Aminopyridine: A simpler analog with similar reactivity but lacking the phenoxymethyl group.
Phenoxymethylpenicillin: Shares the phenoxymethyl group but has a different core structure and biological activity.
Pyridine derivatives: Various pyridine-based compounds with different substituents that exhibit unique properties and applications.
The uniqueness of this compound lies in its specific combination of the phenoxymethyl group and the pyridine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
5-(phenoxymethyl)pyridin-2-amine |
InChI |
InChI=1S/C12H12N2O/c13-12-7-6-10(8-14-12)9-15-11-4-2-1-3-5-11/h1-8H,9H2,(H2,13,14) |
Clave InChI |
NDDFEPVVSHLMJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC2=CN=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









